
1-propyl-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1-propyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the desired indole product . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization to introduce the propyl and diol groups.
Análisis De Reacciones Químicas
1-propyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound has shown promise in biological studies due to its ability to interact with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .
Comparación Con Compuestos Similares
1-propyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5,6-Dihydroxyindole: A melanin precursor with broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-propylindole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h3,5-7,13-14H,2,4H2,1H3 |
Clave InChI |
KGZSAZJZJMJKRX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
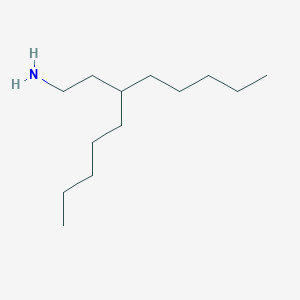
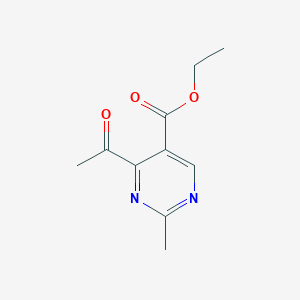



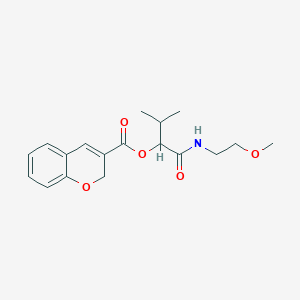
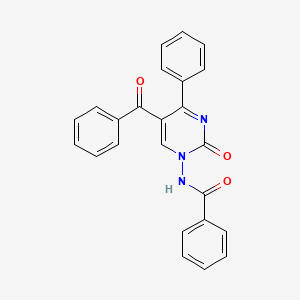
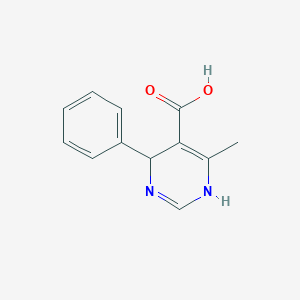
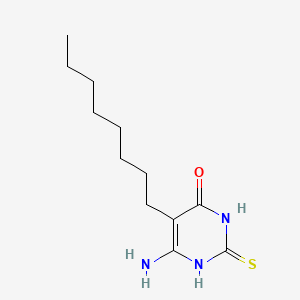

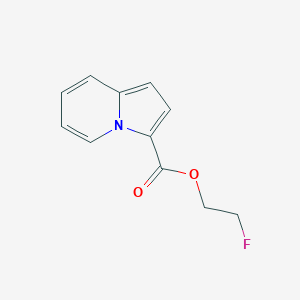
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)

